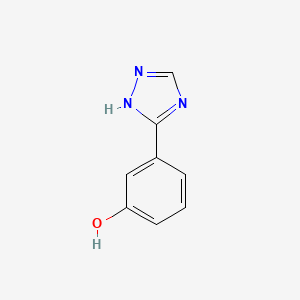

![molecular formula C10H10ClNO3 B2886943 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene CAS No. 662161-05-9](/img/structure/B2886943.png)

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is a chemical compound with the CAS Number: 662161-05-9 . Its molecular weight is 227.65 . The IUPAC name for this compound is 4-chloro-2-[(E)-2-nitroethenyl]phenyl ethyl ether .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClNO3/c1-2-15-10-4-3-9(11)7-8(10)5-6-12(13)14/h3-7H,2H2,1H3/b6-5+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

The compound might undergo electrophilic aromatic substitution . This is a type of reaction where an electrophile attacks a carbon atom on the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by loss of a proton from the intermediate .Wissenschaftliche Forschungsanwendungen

Synthesis and Kinetics

4-Chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene's derivatives have been studied for their synthesis and reaction kinetics. For instance, ethoxy-4-nitrobenzene, a related compound, was synthesized using 4-chloronitrobenzene with potassium ethoxide, employing benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound conditions. This study highlighted the influence of catalysts, agitation speed, temperature, and ultrasound frequency on the reaction conversion rate (Wang & Rajendran, 2007).

Photocatalytic Oxidation

Research has also explored the photocatalytic oxidation of benzene derivatives, including those similar to 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene. This study aimed to understand how substituent groups affect the selectivity to hydroxylated compounds, opening new routes for the synthesis of hydroxylated aromatic compounds (Palmisano et al., 2007).

Reactions with Methyl- and Phenyllithium

The compound's derivatives have been part of studies involving reactions with methyl- and phenyllithium. These reactions result in the replacement of chlorine atoms and the formation of various benzazetine derivatives, offering insights into the behavior of these compounds in organic synthesis (Potkin et al., 2001).

Photocatalytic Oxidation into Aldehydes

The photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene, into corresponding aldehydes, has been studied. This research has implications in the field of photocatalysis and organic synthesis (Higashimoto et al., 2009).

Crystal Structure Determination

The crystal structures of various benzene derivatives, including those similar to 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene, have been determined. This research contributes to the understanding of molecular structures and their influence on the physical and chemical properties of these compounds (Goubitz et al., 1999).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-10-4-3-9(11)7-8(10)5-6-12(13)14/h3-7H,2H2,1H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYPLSGMANYUGH-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C=C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Cl)/C=C/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

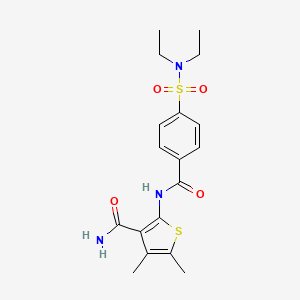

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2886860.png)

![tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2886864.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2886870.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)

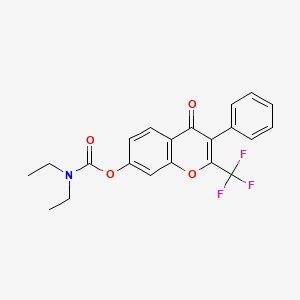

![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)

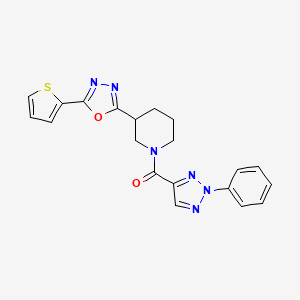

![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)